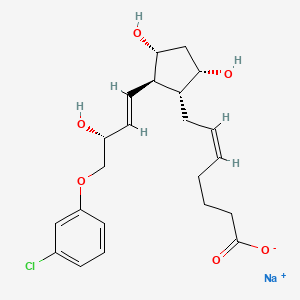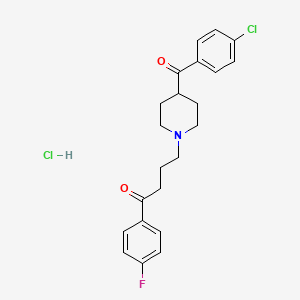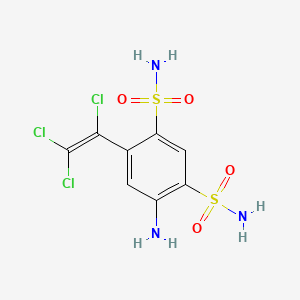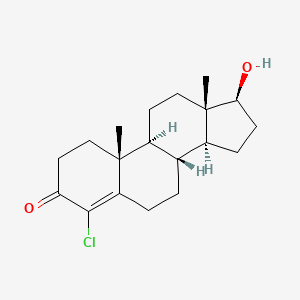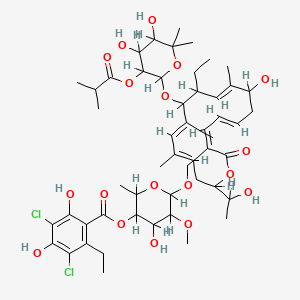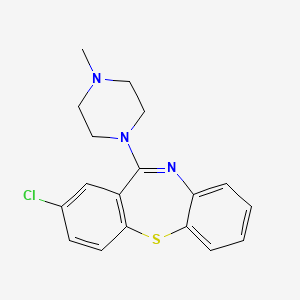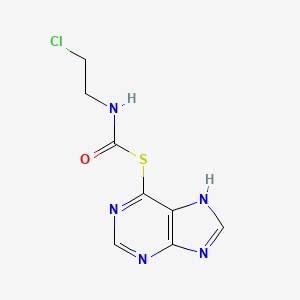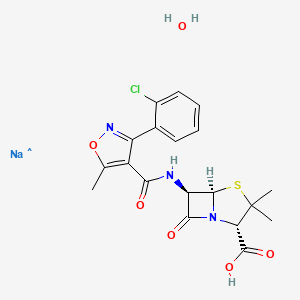![molecular formula C19H20ClNO6S B1669313 4-[4-(4-氯苯氧基)苯磺酰甲基]四氢吡喃-4-羧酸羟酰胺 CAS No. 193022-04-7](/img/structure/B1669313.png)
4-[4-(4-氯苯氧基)苯磺酰甲基]四氢吡喃-4-羧酸羟酰胺
描述
CTS-1027 is a small molecule inhibitor of matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases involved in the degradation of extracellular matrix proteins. This compound has been studied for its potential therapeutic applications in treating conditions such as chronic hepatitis C virus infection and liver fibrosis .
科学研究应用
化学: 它被用作工具化合物来研究基质金属蛋白酶的抑制及其在细胞外基质降解中的作用.
生物学: CTS-1027 用于研究涉及基质金属蛋白酶的生物过程,如细胞增殖、迁移和分化.
作用机制
CTS-1027 通过抑制基质金属蛋白酶,特别是 MMP-2 和 MMP-13 的活性来发挥作用。这些酶在细胞外基质蛋白的降解中起着至关重要的作用,这对组织重塑和修复至关重要。 通过抑制这些酶,CTS-1027 有助于减少组织损伤和纤维化 .
分子靶点和通路:
MMP-2 和 MMP-13: CTS-1027 选择性地抑制这些酶,防止细胞外基质蛋白的分解。
生化分析
Biochemical Properties
4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to interact with collagenase 3, an enzyme involved in the breakdown of collagen . The nature of this interaction involves the inhibition of collagenase 3 activity, which can have implications for tissue remodeling and repair processes.
Cellular Effects
The effects of 4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses and extracellular matrix production . Additionally, it can alter cellular metabolism by impacting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of collagenase 3 by binding to its active site, preventing the enzyme from degrading collagen . This inhibition can lead to changes in tissue structure and function. Furthermore, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a reduction in its inhibitory effects on collagenase 3 . Long-term exposure to the compound can result in sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced inflammation and improved tissue repair. At higher doses, it can cause toxic or adverse effects, including tissue damage and impaired cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the breakdown of collagen, leading to changes in the levels of collagen degradation products . These interactions can affect overall metabolic balance and cellular homeostasis.
Transport and Distribution
Within cells and tissues, 4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can enhance the compound’s effectiveness in inhibiting collagenase 3 and modulating cellular processes.
准备方法
合成路线和反应条件: CTS-1027 可以通过涉及以下关键步骤的多步过程合成:
核心结构的形成: 合成从核心结构的制备开始,该结构涉及 4-氯苯酚与 4-氯苯磺酰氯反应生成 4-(4-氯苯氧基)苯磺酰氯。
偶联反应: 然后,在碱的存在下,将核心结构与四氢-2H-吡喃-4-甲酰胺偶联,生成中间体化合物。
工业生产方法: CTS-1027 的工业生产涉及扩大上述合成路线的规模。该过程针对大规模生产进行了优化,确保最终产品的产率和纯度高。 反应条件,如温度、压力和溶剂选择,经过仔细控制,以实现一致的结果 .
化学反应分析
反应类型: CTS-1027 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。
还原: 可以进行还原反应以修饰 CTS-1027 中存在的官能团。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
形成的主要产物: 这些反应形成的主要产物包括 CTS-1027 的各种具有修饰官能团的衍生物,可以进一步研究其生物活性 .
相似化合物的比较
CTS-1027 在对 MMP-2 和 MMP-13 的高选择性方面独树一帜,对其他基质金属蛋白酶(如 MMP-1)的活性很小。 这种选择性使其成为研究 MMP-2 和 MMP-13 在各种生物过程中的特定作用的宝贵工具 .
类似化合物:
马瑞玛司他: 另一种基质金属蛋白酶抑制剂,对多种 MMPs 具有更广泛的活性。
巴替玛司他: 一种非选择性 MMP 抑制剂,在研究中因其抗癌特性而被使用。
四环素类: 一类也具有 MMP 抑制活性的抗生素
属性
IUPAC Name |
4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)13-19(18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSNVSQTEGHUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172907 | |
| Record name | CTS-1027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193022-04-7 | |
| Record name | CTS-1027 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193022047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CTS-1027 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08490 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CTS-1027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CTS-1027 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QD3F58224 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


